Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate
Description
Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate is a structurally complex organic compound featuring a benzimidazole core fused with a 5-oxopyrrolidin-3-yl moiety and an ethyl acetate ester group. The benzyl substituent on the pyrrolidinone nitrogen distinguishes it from related derivatives. Benzimidazole derivatives are widely studied for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Properties
IUPAC Name |
ethyl 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-28-21(27)15-25-19-11-7-6-10-18(19)23-22(25)17-12-20(26)24(14-17)13-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICHYZNLIUAJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by the introduction of the pyrrolidine ring through a series of nucleophilic substitution reactions. The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate can be contextualized by comparing it to structurally analogous compounds. Key variations include substituents on the pyrrolidinone ring, benzimidazole modifications, and ester-group alterations, which influence solubility, binding affinity, and activity profiles.
Substituent Variations on the Pyrrolidinone Ring
| Compound Name | Substituent | Key Features/Activity | Reference |
|---|---|---|---|
| Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate | 2,6-Dimethylphenyl | Anti-Ebola activity (EC50 = 0.64 µM; Selectivity Index = 20) | |
| Ethyl 2-[2-[1-(cyclopropylmethyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate | Cyclopropylmethyl | Enhanced lipophilicity; potential for improved blood-brain barrier penetration | |
| Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate | 3-Amino group | Altered electronic properties due to amino substitution; uncharacterized bioactivity |
Analysis: The 2,6-dimethylphenyl variant () demonstrates measurable antiviral activity, while the cyclopropylmethyl analog () may optimize pharmacokinetics. The absence of the 5-oxo group in ’s compound highlights the critical role of the pyrrolidinone ring in maintaining structural rigidity for target binding.
Modifications to the Benzimidazole Core
Analysis : Thioether and methoxy substitutions (Evidences 11, 18) may enhance interactions with hydrophobic enzyme pockets. The imidazo-benzimidazole derivative () exemplifies how core-structure rigidity could influence binding kinetics.
Ester-Group Variations
| Compound Name | Ester Group | Key Impact | Reference |
|---|---|---|---|
| Methyl 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate | Methyl | Reduced steric bulk; potentially faster metabolic clearance | |
| Ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate | Oxadiazole | Pyridine-oxadiazole hybrid; unrelated core but similar ester functionality |
Analysis : The ethyl ester in the target compound may offer superior membrane permeability compared to methyl analogs (), while oxadiazole-containing derivatives () demonstrate how heterocyclic replacements alter bioactivity.
Biological Activity
Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzimidazole moiety linked to a pyrrolidine derivative. The chemical formula is , and it features both ethyl and benzyl groups that contribute to its pharmacological properties.
Structural Formula
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds containing benzimidazole derivatives were tested against various human lung cancer cell lines, including A549, HCC827, and NCI-H358.
Case Study: Antitumor Efficacy
In a study evaluating the cytotoxicity of related compounds:
- A549 Cell Line : IC50 values were reported at approximately 6.75\,\mu M in 2D assays.
- HCC827 Cell Line : IC50 values reached 6.26\,\mu M, indicating a potent effect.
These results suggest that modifications in the chemical structure can enhance the antitumor activity of benzimidazole derivatives, making them candidates for further development as anticancer agents .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In vitro tests against common pathogens such as Escherichia coli and Staphylococcus aureus demonstrated effective inhibition.
Antimicrobial Efficacy Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings indicate that this compound may possess significant antibacterial properties, warranting further investigation into its mechanisms of action .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. It is hypothesized that the compound may bind to DNA or interfere with key signaling pathways that regulate cell growth.
DNA Binding Studies
Research indicates that similar compounds tend to bind within the minor groove of DNA, which could lead to disruptions in replication and transcription processes. This binding affinity is crucial for understanding the compound's potential as an antitumor agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
